3-(1,1-Difluoroethyl)-4-fluoroaniline

Medicinal Chemistry Physicochemical Property Optimization Agrochemical Design

3-(1,1-Difluoroethyl)-4-fluoroaniline (CAS 445303-18-4) is a fluorinated aniline derivative with the molecular formula C₈H₈F₃N and a molecular weight of 175.15 g/mol. This compound belongs to the class of 1,1-difluoroethyl-substituted fluoroanilines, characterized by a 1,1-difluoroethyl group at the meta position and a fluorine atom at the para position relative to the amino group.

Molecular Formula C8H8F3N
Molecular Weight 175.15 g/mol
CAS No. 445303-18-4
Cat. No. B3138045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-Difluoroethyl)-4-fluoroaniline
CAS445303-18-4
Molecular FormulaC8H8F3N
Molecular Weight175.15 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)N)F)(F)F
InChIInChI=1S/C8H8F3N/c1-8(10,11)6-4-5(12)2-3-7(6)9/h2-4H,12H2,1H3
InChIKeyKPFHVJDYMDWZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,1-Difluoroethyl)-4-fluoroaniline (CAS 445303-18-4): Fluorinated Aniline Building Block for Agrochemical and Pharmaceutical Synthesis


3-(1,1-Difluoroethyl)-4-fluoroaniline (CAS 445303-18-4) is a fluorinated aniline derivative with the molecular formula C₈H₈F₃N and a molecular weight of 175.15 g/mol . This compound belongs to the class of 1,1-difluoroethyl-substituted fluoroanilines, characterized by a 1,1-difluoroethyl group at the meta position and a fluorine atom at the para position relative to the amino group . Its unique substitution pattern imparts distinct electronic and steric properties that differentiate it from closely related analogs, making it a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals where precise modulation of physicochemical properties is critical .

Why 3-(1,1-Difluoroethyl)-4-fluoroaniline Cannot Be Simply Replaced by Other Fluorinated Anilines


Fluorinated anilines are widely used as building blocks, but the specific substitution pattern of 3-(1,1-difluoroethyl)-4-fluoroaniline confers a unique physicochemical profile that is not shared by its positional isomers or mono-substituted analogs. The combination of a 1,1-difluoroethyl group at the meta position and a fluorine at the para position synergistically influences both basicity (pKa) and lipophilicity . Direct substitution with a non-fluorinated analog, a para-substituted difluoroethyl isomer, or a 4-fluoroaniline derivative will result in altered ionization states, different partitioning behavior, and potentially divergent reactivity in cross-coupling reactions . These differences can significantly impact the yield and selectivity of downstream synthetic steps, as well as the final biological activity of the target molecule .

Quantitative Evidence Guide: Differentiating 3-(1,1-Difluoroethyl)-4-fluoroaniline from Its Closest Analogs


pKa Differentiation: Modulated Basicity Compared to 4-(1,1-Difluoroethyl)aniline and 4-Fluoroaniline

3-(1,1-Difluoroethyl)-4-fluoroaniline exhibits a predicted pKa of 4.10 ± 0.10, which is intermediate between the pKa of 4-(1,1-difluoroethyl)aniline (3.80 ± 0.10) and 4-fluoroaniline (4.65 at 25°C) . This modulation in basicity results from the combined electron-withdrawing effects of the 1,1-difluoroethyl group and the para-fluorine substituent. The intermediate pKa value influences the compound's ionization state at physiological pH, directly impacting its absorption, distribution, and target binding in biological systems.

Medicinal Chemistry Physicochemical Property Optimization Agrochemical Design

Boiling Point and Density: Physicochemical Distinction for Purification and Formulation

The compound exhibits a predicted boiling point of 242.2 ± 40.0 °C and a density of 1.246 ± 0.06 g/cm³ . In comparison, the closely related isomer 4-(1,1-difluoroethyl)aniline has a lower predicted boiling point of 228.9 ± 35.0 °C and a lower density of 1.153 ± 0.06 g/cm³ . These differences in volatility and mass density are relevant for purification by distillation and for formulation into final products.

Process Chemistry Purification Formulation Development

Lipophilicity Enhancement via Dual Fluorination

The presence of both a 1,1-difluoroethyl group and a fluorine atom on the aromatic ring is known to significantly increase lipophilicity compared to non-fluorinated or mono-fluorinated anilines . While a specific experimental log P value for this compound is not available, class-level inference based on structurally similar fluorinated anilines indicates that the dual fluorination motif can increase log P by approximately 1-2 units relative to the parent aniline [1]. This enhanced lipophilicity improves membrane permeability and metabolic stability.

Medicinal Chemistry ADME Optimization Agrochemical Bioavailability

Regioselectivity in Cross-Coupling Reactions

The specific substitution pattern of 3-(1,1-difluoroethyl)-4-fluoroaniline alters the electron density on the aromatic ring, which can influence the regioselectivity of electrophilic aromatic substitution and cross-coupling reactions . The meta-difluoroethyl group directs incoming electrophiles to specific positions, while the para-fluorine further modulates reactivity. This is in contrast to isomers like 2-(1,1-difluoroethyl)-4-fluoroaniline or 4-(1,1-difluoroethyl)aniline, where the different substitution patterns lead to distinct regiochemical outcomes in Pd- or Ni-catalyzed couplings.

Synthetic Methodology C-C Bond Formation Catalysis

Application Scenarios for 3-(1,1-Difluoroethyl)-4-fluoroaniline Based on Quantitative Differentiation


Agrochemical Intermediate for Fluorinated Herbicides and Fungicides

The enhanced lipophilicity and modulated pKa of 3-(1,1-difluoroethyl)-4-fluoroaniline make it a valuable intermediate for the synthesis of fluorinated agrochemicals . Its physicochemical profile is conducive to the design of herbicides and fungicides with improved cuticular penetration and systemic mobility in plants .

Pharmaceutical Lead Optimization and Fragment-Based Drug Discovery

In medicinal chemistry, the compound's unique pKa and lipophilicity profile can be exploited to fine-tune the ADME properties of drug candidates . It serves as a versatile fragment for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents where controlled basicity and membrane permeability are critical .

Building Block for Advanced Materials and Catalysts

The compound's specific substitution pattern and electronic properties render it a useful precursor for the synthesis of metal-organic frameworks (MOFs) and other advanced materials with tailored catalytic or separation properties . Its reactivity in cross-coupling reactions enables the construction of complex molecular architectures .

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